1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a compound with a unique structure, integrating both aromatic and aliphatic components
Scientific Research Applications
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone has wide-ranging applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, dyes, and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone can be achieved through multiple synthetic routes. One common method involves the benzylation of a precursor phenol, followed by nitration, reduction to an amine, and finally, acetylation to yield the desired ethanone.
Steps:
Benzylation: Reacting 2-hydroxyphenol with benzyl chloride in the presence of a base.
Nitration: Introducing a nitro group via nitration using nitric acid and sulfuric acid.
Reduction: Reducing the nitro group to an amine using a reducing agent like palladium on carbon with hydrogen.
Acetylation: Acetylating the amine to form this compound using acetic anhydride.
Industrial Production Methods
The industrial production of this compound may follow a similar synthetic route but on a larger scale, using continuous flow reactors to optimize reaction conditions, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Further reduction of the ethanone group to yield alcohols.
Substitution: Amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs electrophilic reagents like nitrobenzene or halogens in the presence of catalysts.
Major Products Formed
Oxidation: Phenylquinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl ethanone derivatives.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone exerts its effects can vary depending on its application:
Molecular Targets: May interact with specific enzymes or receptors, affecting their activity.
Pathways Involved: Can influence biochemical pathways related to inflammation, oxidation-reduction processes, or cellular signaling.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone stands out for its unique combination of functional groups that confer distinct reactivity and properties.
List of Similar Compounds
1-(3-Nitro-4-(benzyloxy)-2-hydroxyphenyl)ethanone
1-(3-Hydroxy-4-(benzyloxy)-2-hydroxyphenyl)ethanone
1-(3-Amino-4-(methoxy)-2-hydroxyphenyl)ethanone
Each of these similar compounds shares some structural similarities with this compound but differs in terms of specific functional groups, which can significantly alter their chemical behavior and applications.
There you have it—a detailed exploration of this compound. Quite the mouthful, but certainly a compound with a lot of potential!
Properties
IUPAC Name |
1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWSYVDANFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728585 | |
Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871101-87-0 | |
Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.